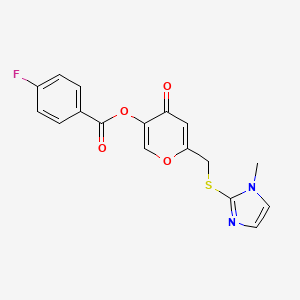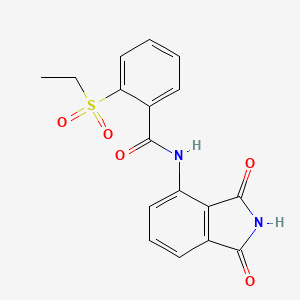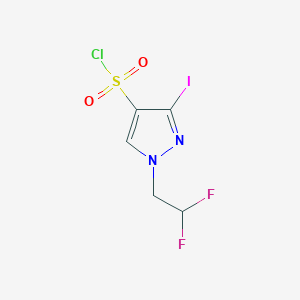![molecular formula C21H27NO3 B2821289 Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate CAS No. 347840-77-1](/img/structure/B2821289.png)
Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate” often belong to a class of organic compounds known as esters . Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl group (C=O) and an ether group (R-O-R’).
Synthesis Analysis
Esters can be synthesized from carboxylic acids and alcohols in a process known as esterification . In the case of “Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate”, the carboxylic acid would be “2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetic acid” and the alcohol would be methanol.Molecular Structure Analysis
The molecular structure of a compound like “Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate” would be characterized by the presence of an adamantane core, a carbonyl group (C=O), an ether group (R-O-R’), and a methylphenyl group .Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols under acidic or basic conditions . They can also undergo reactions with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate” would depend on its molecular structure. For example, the presence of an adamantane core could impart stability and resistance to heat .科学的研究の応用
High-Performance Materials
Research has shown that derivatives of adamantane, including those related to Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate, are used in synthesizing highly cross-linked polymers. These materials exhibit excellent thermal stability, beginning to degrade at temperatures around 450°C to 490°C, indicating their potential in high-temperature applications (Reichert & Mathias, 1994).
Electroactive Polymers
The compound's derivatives have also been studied for their use in creating electroactive aromatic polyamides and polyimides, which are amorphous, easily processable into films, and exhibit good mechanical properties. These polymers show promise in electronic applications due to their strong UV–vis absorption and photoluminescence, as well as their electrochemical and electrochromic stability (Hsiao et al., 2009).
Chemical Synthesis and Reactions
Adamantane derivatives have been investigated for their reactivity and potential in novel chemical synthesis pathways. For instance, they have been used in palladium-catalyzed ortho-arylation reactions of benzoic acids, demonstrating the versatility of adamantane-based compounds in facilitating complex organic reactions (Chiong, Pham, & Daugulis, 2007).
Nanotechnology Applications
Furthermore, adamantane and its derivatives have found applications in nanotechnology, such as in the synthesis of nanoscale tripodal structures for atomic force microscopy (AFM) applications. These molecules, with their rigid and well-defined geometries, are ideal for calibrating AFM tips and may serve as nano-objects for various nanotechnological applications (Li et al., 2003).
Pharmaceutical Research
In the pharmaceutical domain, adamantyl-based compounds are being explored for their antimicrobial and anti-inflammatory activities, as well as their potential in analgesic drug development. These studies underline the compound's relevance in creating new therapeutic agents (Al-Omar et al., 2010).
Safety and Hazards
特性
IUPAC Name |
methyl 2-(1-adamantyl)-2-[(4-methylbenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-13-3-5-17(6-4-13)19(23)22-18(20(24)25-2)21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16,18H,7-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDKQMQUYFELJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)OC)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2821206.png)




![1-[(4-Fluorophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2821212.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2821214.png)

![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2821219.png)



![(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2821228.png)